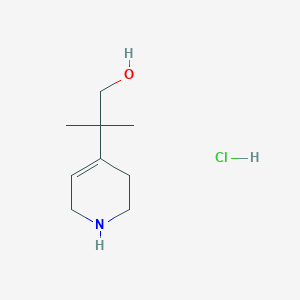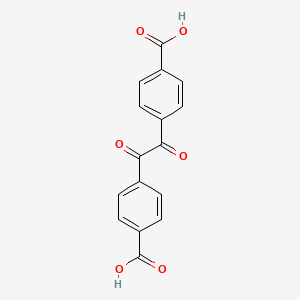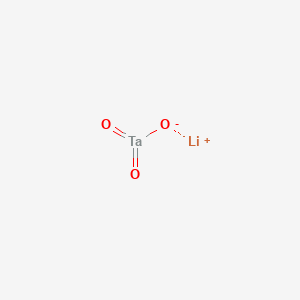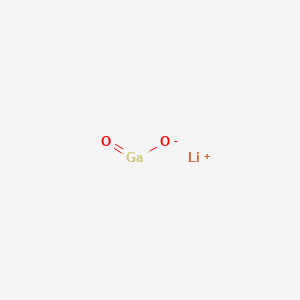
lithium;oxido(oxo)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;oxido(oxo)gallane is a compound that combines lithium, oxygen, and gallium
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;oxido(oxo)gallane typically involves the reaction of lithium compounds with gallium oxides. One common method is the solid-state reaction, where lithium oxide and gallium oxide are mixed and heated at high temperatures to form the desired compound. Another method involves the sol-gel process, where lithium and gallium precursors are dissolved in a solvent, followed by gelation and subsequent heat treatment to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-state reactions or sol-gel processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Lithium;oxido(oxo)gallane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another element or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as hydrogen or lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield lithium gallate, while reduction reactions could produce lithium metal and gallium metal .
Scientific Research Applications
Lithium;oxido(oxo)gallane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lithium and gallium compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery and imaging.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: This compound is used in the production of advanced materials, such as ceramics and electronic components, due to its stability and conductivity
Mechanism of Action
The mechanism by which lithium;oxido(oxo)gallane exerts its effects involves interactions at the molecular level. The lithium ions can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, ion transport, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;oxido(oxo)gallane include:
Lithium oxide: A compound with similar lithium content but different properties due to the absence of gallium.
Gallium oxide: Contains gallium and oxygen but lacks lithium, resulting in different chemical behavior.
Lithium cobalt oxide: Another lithium-containing compound used in battery technology .
Uniqueness
This compound is unique due to its combination of lithium and gallium, which imparts distinct properties such as enhanced stability and conductivity. This makes it particularly valuable in applications requiring robust materials with high performance .
Properties
IUPAC Name |
lithium;oxido(oxo)gallane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.Li.2O/q;+1;;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPRDVISQKKNGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Ga]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[O-][Ga]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaLiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone](/img/structure/B8112848.png)
![3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B8112850.png)
![3-((Pyridin-3-Yloxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine](/img/structure/B8112856.png)
![N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide](/img/structure/B8112862.png)
![Rel-(3As,7R,8As)-2-(4-Chlorobenzyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8112870.png)
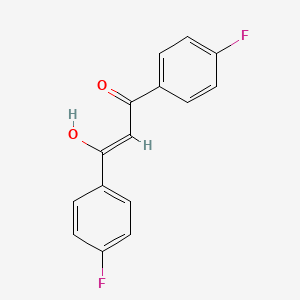
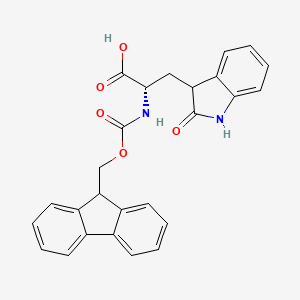
![(3R,6S,7AS)-6-(Dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B8112885.png)
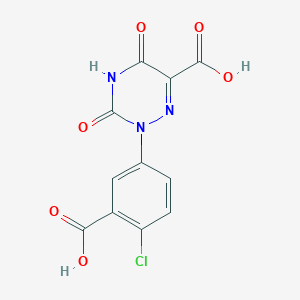
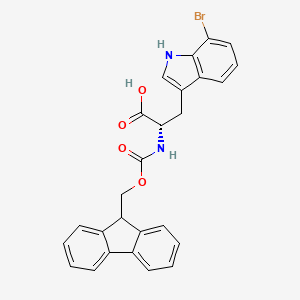
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)
